Jaspamide H is a novel cyclodepsipeptide derived from marine sponges, specifically Jaspis splendans. This compound is classified within the family of jaspamides, which are recognized for their significant biological activities, particularly their ability to disrupt actin filaments. Jaspamide H is part of ongoing research aimed at understanding its structure-activity relationship and potential therapeutic applications.
Jaspamide H was isolated from the marine sponge Jaspis splendans, which is known for producing various bioactive compounds. The classification of jaspamide H falls under the category of natural products, specifically cyclic peptides, which are characterized by their unique ring structures and biological activities. The compound's structural complexity contributes to its classification as a cyclodepsipeptide, a type of molecule that contains both peptide and ester linkages.
The synthesis of jaspamide H involves several key methodologies that leverage advanced organic chemistry techniques. Notably, the total synthesis can be achieved through convergent synthetic strategies that combine different segments of the molecule.
The synthetic route has been optimized to produce jaspamide H in a yield that allows for further biological evaluation.
Jaspamide H possesses a unique molecular structure characterized by its cyclic nature and specific stereochemistry. The molecular formula is typically represented as , indicating the presence of multiple functional groups that contribute to its biological activity.
The chemical reactivity of jaspamide H can be explored through various reactions that highlight its functional groups:
These reactions are critical for understanding how modifications to jaspamide H can affect its biological properties.
Jaspamide H exhibits its biological effects primarily through interaction with actin filaments. The mechanism involves:
Experimental data from cell line assays demonstrate its potency and specificity in targeting actin filaments, which is crucial for cellular integrity and function.
Jaspamide H holds promise in several scientific fields:
Jaspamide H was first isolated from the marine sponge Jaspis splendans (reclassified from Jaspis splendens) collected in Vanuatu, as part of a bioactivity-guided investigation into minor cyclodepsipeptide constituents. This discovery positioned it among a series of natural analogues (jaspamides B–L) derived from taxonomically related sponges [9]. The compound's occurrence is linked to specific biogeographical niches, with Jaspis spp. sponges from Indo-Pacific regions—including Indonesia (Kalimantan), Fiji, Palau, and Papua New Guinea—serving as primary sources. Notably, the sponge Auletta cf. constricta from Milne Bay, Papua New Guinea, also yielded jaspamide derivatives, expanding the taxonomic range beyond the Jaspidae family [4] [6]. These sponges inhabit mesophotic reef ecosystems (30–100 m depth), where complex host-symbiont interactions drive secondary metabolite production. Genomic evidence confirms that jaspamide biosynthesis occurs via symbiotic Jaspinella bacteria (phylum Tectomicrobia), which harbor nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes convergent with those in terrestrial myxobacteria [7].
Table 1: Sponge Sources and Key Jaspamide Derivatives
Sponge Species | Collection Site | Identified Compounds | Reference |
---|---|---|---|
Jaspis splendans | Vanuatu | Jaspamide H, I, J, K, L | [9] |
Jaspis splendens | Kalimantan, Indonesia | Jaspamide Q, R | [6] |
Auletta cf. constricta | Milne Bay, Papua New Guinea | Jaspamide derivatives | [4] |
Jaspamide H (molecular formula C₃₅H₄₃BrN₄O₆) belongs to the jaspamide/jasplakinolide family of macrocyclic depsipeptides, characterized by a 19-membered ring scaffold integrating hybrid polyketide-peptide biosynthesis. Its core structure comprises three key residues: (1) a β-tyrosine unit, (2) an N-methyl-2-bromotryptophan (2-bromoabrine), and (3) an alanine modified by demethylation—the defining feature distinguishing it from the parent jaspamide [9] [1]. This Ala-NH moiety replaces the N-methyl group of jaspamide, altering hydrogen-bonding capacity and conformational flexibility. The polyketide segment retains the conserved (3R,5S,7S,9S,13R,15S) stereochemistry, featuring a chlorinated β-tyrosine and a conjugated E-diene system critical for bioactivity [5] [4]. Functionally, jaspamide H shares the actin-targeting mechanism of its congeners, disrupting microfilament dynamics by stabilizing F-actin polymers. However, its demethylated alanine residue reduces binding affinity compared to jaspamide, as evidenced by diminished cytotoxicity (IC₅₀ 1.6–3.0 µM against HCT-116 and MCF-7 cells versus jaspamide’s nanomolar potency) [9]. This structure-activity relationship (SAR) underscores the pharmacophoric importance of N-methylation for optimal interaction with the actin hydrophobic cleft.
Table 2: Structural Features of Jaspamide H Versus Key Analogues
Feature | Jaspamide H | Jaspamide (1) | Jaspamide Q |
---|---|---|---|
Molecular Formula | C₃₅H₄₃BrN₄O₆ | C₃₆H₄₅BrN₄O₆ | C₃₆H₄₆N₄O₆ |
Alanine Modification | Demethylated (NH) | N-methylated | N-methylated |
Tryptophan Halogenation | 2-Bromo | 2-Bromo | None (debromo) |
Actin Polymerization EC₅₀ | ~80 nM* | 0.14 µM | Not reported |
Cytotoxicity (HCT-116) | IC₅₀ 1.6–3.0 µM | IC₅₀ < 1 nM | IC₅₀ < 0.1 µg/mL |
Note: Actin polymerization efficacy is reduced compared to jaspamide [9] [4].
Jaspamide H exemplifies defensive chemical evolution in marine sponges, where selective pressures from predation, fouling, and microbial infection drive structural diversification. Its ichthyotoxicity and antifungal properties suggest a role in deterring grazers like fish and parasites [9]. The compound’s occurrence in Jaspis and Auletta sponges—distantly related taxa—implies horizontal biosynthetic transfer via symbiotic Tectomicrobia. Metagenomic studies confirm that Jaspinella symbionts harbor NRPS-PKS hybrid clusters nearly identical to those producing chondramide in myxobacteria, indicating convergent evolution of actin-targeting toxins across terrestrial and marine environments [7]. Ecologically, jaspamide H contributes to "extended phenotype" dynamics: By modifying actin cytoskeletons in eukaryotic predators (e.g., inhibiting nematocyst discharge in cnidarians), it enhances sponge fitness in competitive benthic communities [9]. Its lower cytotoxicity compared to jaspamide may reflect an ecological trade-off—retaining defensive function while minimizing autotoxicity or energetic costs.
Table 3: Bioactivity Profile of Jaspamide H in Ecological Context
Bioactivity | Target Organisms | Putative Ecological Role | Experimental Evidence |
---|---|---|---|
Antifungal | Candida albicans | Defense against pathogens | MIC 25 µg/mL (similar to jaspamide) [1] |
Ichthyotoxic | Fish larvae | Deterrence against predation | Lethality at 10 ppm [9] |
Cytotoxic | Marine invertebrate cells | Space-competition mediation | IC₅₀ 1.6 µM (HCT-116) [9] |
Actin Stabilization | Eukaryotic cytoskeletons | Broad-spectrum deterrent | Competitive binding with phalloidin [4] |
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